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For Immediate Release

Cilastatin sodium, a potent and specific inhibitor of the renal enzyme dehydropeptidase-I (DHP-

I), plays a critical role in modern antibacterial therapy. This technical guide provides an in-depth

exploration of the pharmacological properties of cilastatin sodium, designed for researchers,

scientists, and drug development professionals. The following sections detail its mechanism of

action, pharmacokinetic and pharmacodynamic profile, and its synergistic relationship with the

carbapenem antibiotic, imipenem.

Core Mechanism of Action: Inhibition of
Dehydropeptidase-I
Cilastatin sodium's primary pharmacological function is the competitive and reversible inhibition

of dehydropeptidase-I, a zinc metalloenzyme located in the brush border of the renal tubules.

[1] DHP-I is responsible for the hydrolysis and subsequent inactivation of the carbapenem

antibiotic imipenem.[2] By blocking this enzymatic degradation, cilastatin sodium effectively

preserves the active form of imipenem in the body, leading to higher and more sustained

plasma and urine concentrations of the antibiotic.[3][4] This inhibition is crucial for the efficacy

of imipenem, particularly in treating urinary tract infections.[4] It is important to note that

cilastatin itself possesses no intrinsic antibacterial activity.[2]
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Quantitative Inhibition Data
The inhibitory potency of cilastatin against DHP-I has been quantified through various in vitro

studies. The following table summarizes key inhibitory constants.

Parameter Value Enzyme Source Notes

IC₅₀ 0.1 µM
Renal

Dehydropeptidase I

The half maximal

inhibitory

concentration,

indicating high

potency.

Kᵢ 0.02 - 1 µM
Mammalian Renal

Dipeptidase

The inhibition

constant, confirming

specific and effective

competitive inhibition.

Pharmacokinetic Properties
The pharmacokinetic profiles of cilastatin and imipenem have been extensively studied in

healthy volunteers and various patient populations. Co-administration of cilastatin significantly

enhances the urinary recovery of active imipenem from as low as 6% to approximately 70%.[3]

[4] Both drugs exhibit similar plasma half-lives of about one hour in individuals with normal

renal function.[3]

Pharmacokinetic Parameters in Healthy Adults
The following table summarizes key pharmacokinetic parameters for cilastatin and imipenem

following intravenous administration.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/3863219/
https://pubmed.ncbi.nlm.nih.gov/6583194/
https://pubmed.ncbi.nlm.nih.gov/3863219/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13404390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Cilastatin Imipenem Units

Peak Plasma

Concentration (Cmax)
56 - 88 (for 1g dose) 41 - 83 (for 1g dose) µg/mL

Time to Peak (Tmax) End of infusion End of infusion hours

Area Under the Curve

(AUC)

Increased by

probenecid

Increased by ~20%

with cilastatin
µg·h/mL

Elimination Half-life

(t½)
~1 ~1 hours

Volume of Distribution

(Vd)

0.14 (central

compartment)

0.16 (central

compartment)
L/kg

Plasma Clearance 12.4 12.1 L/h/1.73 m²

Protein Binding ~40% ~20% %

Nephroprotective Effects of Cilastatin
Beyond its role as a DHP-I inhibitor, research has unveiled a significant nephroprotective role

for cilastatin. It has been shown to mitigate the nephrotoxicity associated not only with

imipenem but also with other drugs like vancomycin, cisplatin, and cyclosporine.[5] The

mechanisms underlying this protective effect are multifaceted and involve the modulation of key

cellular signaling pathways.

Signaling Pathways in Cilastatin-Mediated
Nephroprotection
Cilastatin's nephroprotective effects are attributed to its ability to reduce reactive oxygen

species (ROS) production and inhibit apoptosis in renal tubular cells.[5][6] One of the key

pathways implicated is the activation of Hypoxia-Inducible Factor-1α (HIF-1α), which plays a

pivotal role in cellular adaptation to low oxygen and stress.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/32666842/
https://pubmed.ncbi.nlm.nih.gov/32666842/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6570925/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7279043/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13404390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cilastatin-Mediated Nephroprotection Signaling Pathway
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Workflow for DHP-I Inhibition Assay

Prepare Reagents
(Enzyme, Substrate, Cilastatin)

Add Enzyme and Cilastatin
to Microplate

Pre-incubate at 37°C

Initiate Reaction
with Substrate

Measure Absorbance Change
at 275 nm

Calculate Initial Velocities

Determine IC50 / Ki

 

Preclinical Pharmacokinetic Study Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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